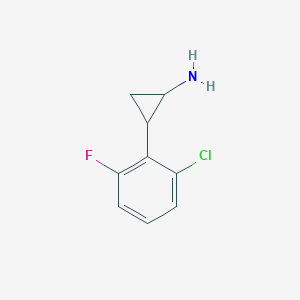

![molecular formula C18H19FN4O3S B2644766 2-(3-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251607-61-0](/img/structure/B2644766.png)

2-(3-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a derivative of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one . The 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one is a compound with the molecular formula C6H5N3O .

Synthesis Analysis

The synthesis of 1,2,4-triazolopyridin-3(2H)-one derivatives has been reported in the literature . The synthesis involves the reaction of 1,2,4-triazolo[4,3-a]pyridinium tetrafluoroborates with RhCl(COD) and PdCl(allyl) under mild basic conditions .Molecular Structure Analysis

The molecular structure of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, the parent compound, has been analyzed using X-ray diffractometry and spectroscopic techniques . The compound has a molecular weight of 135.12 g/mol .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolopyridin-3(2H)-one derivatives have been studied . For example, the reaction of 3-ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with 3-fluorobenzyl chloride has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one have been analyzed . The compound has a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol .科学的研究の応用

Antimalarial Activity

A study by Karpina et al. (2020) on a series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment showed that compounds with similar structural motifs demonstrated good antimalarial activity against Plasmodium falciparum in vitro. This indicates that compounds with a similar structure to "2-(3-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" could serve as a basis for future antimalarial drug discovery programs (Karpina et al., 2020).

Anticonvulsant and Antagonist Activities

Kelley et al. (1995) synthesized a series of (fluorobenzyl)triazolo[4,5-c]pyridines and tested them for activity against maximal electroshock-induced seizures in rodents. The most promising compound, suggesting potential utility in seizure disorder treatments, shares structural similarities with the compound of interest, highlighting the utility of such structures in developing treatments for neurological conditions (Kelley et al., 1995).

Antimicrobial Activity

Suresh et al. (2016) synthesized a new series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile derivatives and evaluated them for their antimicrobial activity. The results revealed significant biological activity against tested microorganisms, indicating the potential of related compounds in developing new antimicrobial agents (Suresh et al., 2016).

Inotropic Evaluation

Liu et al. (2009) evaluated a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides for positive inotropic activity. One of the compounds significantly increased stroke volume in isolated rabbit-heart preparations, suggesting potential applications in treating heart conditions (Liu et al., 2009).

Androgen Receptor Downregulator for Prostate Cancer

Bradbury et al. (2013) described the discovery of AZD3514, an androgen receptor downregulator, as a clinical candidate for treating advanced prostate cancer. This research underlines the therapeutic potential of structurally complex triazolopyridines in oncology (Bradbury et al., 2013).

Corrosion Inhibition

Kaya et al. (2016) studied the corrosion inhibition properties of piperidine derivatives on iron, highlighting the chemical utility of such compounds beyond pharmacological applications (Kaya et al., 2016).

作用機序

将来の方向性

The future directions for research on 1,2,4-triazolopyridin-3(2H)-one derivatives include the development of novel agents that act via a unique mechanism of action relative to currently used drugs . The design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .

特性

IUPAC Name |

2-[(3-fluorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3S/c19-15-6-4-5-14(11-15)12-23-18(24)22-13-16(7-8-17(22)20-23)27(25,26)21-9-2-1-3-10-21/h4-8,11,13H,1-3,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJLCIQJMQWXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-nicotinohydrazide](/img/structure/B2644684.png)

![8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2644693.png)

![2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2644694.png)

![4,5-dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2644696.png)

![8-(3-((2,3-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644697.png)

![2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B2644699.png)

![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2644700.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2644706.png)